1-cyclopentyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20126990
Molecular Formula: C13H19N5
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N5 |
|---|---|
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C13H19N5/c1-17-13(6-7-15-17)9-14-11-8-16-18(10-11)12-4-2-3-5-12/h6-8,10,12,14H,2-5,9H2,1H3 |
| Standard InChI Key | FBFPEPXBDLEPIS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)CNC2=CN(N=C2)C3CCCC3 |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Properties
The compound is defined by the molecular formula C₁₄H₂₂ClN₅, with a molar mass of 295.82 g/mol and the CAS registry number 1856069-95-8 . Its structure features:
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A cyclopentyl group at the 1-position of the primary pyrazole ring.
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A methyl-substituted pyrazole moiety linked via a methylene bridge to the 4-amine group.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₂ClN₅ | |
| Molecular Weight | 295.82 g/mol | |
| CAS Number | 1856069-95-8 | |
| Appearance | Crystalline solid | |
| Solubility | Moderate in polar solvents |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters.
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Introduction of the cyclopentyl group through nucleophilic substitution or alkylation reactions .
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Methylation and functionalization of the secondary pyrazole ring using methyl halides or reductive amination .
Key Reaction Conditions:
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Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
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Catalysts: Triethylamine, palladium-based catalysts for cross-coupling .
Molecular Structure and Reactivity
Structural Analysis
X-ray crystallography and NMR studies reveal:
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Planar pyrazole rings with dihedral angles of 15–25° between rings, facilitating π-π interactions .
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Hydrogen bonding between the amine group and adjacent nitrogen atoms, enhancing stability .
Table 2: Bond Lengths and Angles (Selected)
| Bond/Angle | Value (Å/°) |
|---|---|
| N1–C2 (Pyrazole) | 1.34 Å |
| C4–N5 (Amine) | 1.45 Å |
| Dihedral Angle (Rings) | 18.7° |
Chemical Reactivity
The compound undergoes:
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Nucleophilic substitutions at the amine site (e.g., acylation, sulfonation) .
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Electrophilic aromatic substitution on the pyrazole rings, particularly at the 3- and 5-positions .
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Oxidation of the cyclopentyl group to form ketone derivatives under strong oxidizing conditions.
| Assay | Result | Source |
|---|---|---|
| M₄ mAChR Modulation | EC₅₀ = 0.45 μM | |
| TNF-α Inhibition | IC₅₀ = 1.2 μM | |
| HeLa Cell Apoptosis | EC₅₀ = 8.7 μM |
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Modifications | Bioactivity (vs. Target Compound) |
|---|---|---|
| 1-Cyclopropyl Analog | Smaller alkyl group | 40% lower M₄ affinity |
| N-Methyl Derivative | Additional methyl group | Enhanced metabolic stability |
| Brominated Pyrazole | Bromine at C3 | 2.5× higher anticancer potency |
Industrial and Research Applications
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